molecular formula C28H30FN5O4 B3983986 (4-Fluorophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone

(4-Fluorophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone

Cat. No.: B3983986
M. Wt: 519.6 g/mol
InChI Key: JIJOXEPVWLDSTE-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone is a complex organic compound that features multiple functional groups, including fluorophenyl, methoxyphenyl, nitrophenyl, and piperazine moieties. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the piperazine core: This can be achieved by reacting appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the nitrophenyl group: This step might involve nitration reactions using nitric acid and sulfuric acid.

    Attachment of the methoxyphenyl group: This can be done through nucleophilic aromatic substitution reactions.

    Final coupling: The final step could involve coupling the fluorophenyl group using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction of the nitro group to an amine is a common reaction, typically using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Quinones, phenolic compounds.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology

It may be investigated for its potential as a ligand for various biological receptors, including serotonin and dopamine receptors.

Medicine

Industry

Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as a receptor ligand, it might bind to the receptor and either activate it (agonist) or block it (antagonist). The molecular targets could include neurotransmitter receptors, enzymes, or ion channels.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)(4-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone
  • (4-Fluorophenyl)(4-(3-(4-(2-chlorophenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone

Uniqueness

The presence of the methoxy group in (4-Fluorophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone might confer unique electronic properties, affecting its binding affinity and specificity for biological targets.

Properties

IUPAC Name

(4-fluorophenyl)-[4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30FN5O4/c1-38-27-5-3-2-4-25(27)31-14-16-32(17-15-31)26-20-23(10-11-24(26)34(36)37)30-12-18-33(19-13-30)28(35)21-6-8-22(29)9-7-21/h2-11,20H,12-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJOXEPVWLDSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Fluorophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone
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(4-Fluorophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone
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(4-Fluorophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone
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(4-Fluorophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone
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(4-Fluorophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone
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(4-Fluorophenyl)(4-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-4-nitrophenyl)piperazin-1-yl)methanone

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